4-[4-(4-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-[4-(4-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group, a pyrrolidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their functionalization. One common method involves the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 2-methyl-6-(pyrrolidin-1-yl)pyrimidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzoyl derivatives, while reduction of the carbonyl group can produce 4-(4-methoxybenzyl)piperazine .
Scientific Research Applications
4-[4-(4-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile: Shares the methoxybenzoyl-piperazine moiety but differs in the presence of a benzonitrile group instead of the pyrimidine and pyrrolidine rings.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Contains a similar piperazine structure but with a methyl group and benzoic acid instead of the methoxybenzoyl and pyrimidine rings.
Uniqueness
4-[4-(4-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is unique due to its combination of a methoxybenzoyl-piperazine moiety with a pyrimidine and pyrrolidine ring system. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-22-19(24-9-3-4-10-24)15-20(23-16)25-11-13-26(14-12-25)21(27)17-5-7-18(28-2)8-6-17/h5-8,15H,3-4,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMBXWYEPOEQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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